molecular formula C7H10N2O4 B14131029 Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate CAS No. 147194-11-4

Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

Katalognummer: B14131029
CAS-Nummer: 147194-11-4
Molekulargewicht: 186.17 g/mol
InChI-Schlüssel: PJMURKYAHVPDLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . This compound is characterized by its pyrrolidine ring, which is a five-membered lactam structure containing both amine and ester functional groups. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate typically involves the use of 1-benzyl-2,5-dioxapyrrolidine-3-carboxylate as a starting material . The reaction is catalyzed by a chiral amide catalyst, and di-tert-butyl azodicarboxylate is used as an additive. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the desired stereochemistry and yield of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring but different functional groups, which can have different reactivity and applications.

Eigenschaften

CAS-Nummer

147194-11-4

Molekularformel

C7H10N2O4

Molekulargewicht

186.17 g/mol

IUPAC-Name

ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H10N2O4/c1-2-13-6(12)7(8)3-4(10)9-5(7)11/h2-3,8H2,1H3,(H,9,10,11)

InChI-Schlüssel

PJMURKYAHVPDLH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CC(=O)NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.